molecular formula C11H19NO2 B13177231 Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate

Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B13177231
M. Wt: 197.27 g/mol
InChI Key: FRMZRYVZAQDXPQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate is a chemical compound with the molecular formula C10H17NO3. It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-hydroxymethyl pyridine, which undergoes several transformations to yield the desired product. The reaction conditions often include the use of inert gases to prevent oxidation and moisture-sensitive reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the compound’s sensitivity to air and moisture .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to the active site of enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3

InChI Key

FRMZRYVZAQDXPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC1CCNC2

Origin of Product

United States

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